Nitrofurantoin - 67-20-9

Nitrofurantoin

Catalog Number: EVT-277186
CAS Number: 67-20-9
Molecular Formula: C8H6N4O5
Molecular Weight: 238.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992)
Nitrofurantoin is a nitrofuran antibiotic used to treat uncomplicated urinary tract infections. Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein. This drug is more resistant to the development of bacterial resistance because it acts on many targets at once. Nitrofurantoin is a second line treatment to [trimethoprim]/[sulfamethoxazole]. Nitrofurantoin was granted FDA approval on 6 February 1953.
Nitrofurantoin is an oral antibiotic widely used either short term to treat acute urinary tract infections or long term as chronic prophylaxis against recurrent infections. Nitrofurantoin is one of the most common causes of drug induced liver disease and can cause either an acute or a chronic hepatitis-like syndrome that can be severe and lead to liver failure or cirrhosis.
Nitrofurantoin is a synthetic derivative of imidazolidinedione, Nitrofurantoin inhibits bacterial DNA, RNA, and cell wall protein synthesis. Activated by bacterial flavoproteins to intermediates that inactivate bacterial ribosomal proteins, Nitrofurantoin is used prophylactically as a urinary anti-infective agent against most gram-positive and gram-negative organisms and for long-term suppression of infections. (NCI04)
A urinary anti-infective agent effective against most gram-positive and gram-negative organisms. Although sulfonamides and antibiotics are usually the agents of choice for urinary tract infections, nitrofurantoin is widely used for prophylaxis and long-term suppression.
Source and Classification

Nitrofurantoin is derived from 5-nitro-2-furaldehyde and aminohydantoin, synthesized through various chemical reactions. It is classified as a small molecule drug and has been approved for medical use since February 6, 1953 . Its chemical formula is C8H6N4O5C_8H_6N_4O_5, with a molecular weight of approximately 238.16 g/mol .

Synthesis Analysis

The synthesis of nitrofurantoin involves several key steps:

  1. Formation of Amino Hydantoin: The process begins with the reaction of hydrochloric acid and methyl chloroacetate to synthesize aminohydantoin.
  2. Hydrolysis: 5-nitrofurfural diethyl ester is added to a reaction mixture containing hydrochloric acid at temperatures between 60-70 °C, followed by hydrolysis at 80-85 °C.
  3. Condensation Reaction: After hydrolysis, aminohydantoin is introduced into the mixture at elevated temperatures (90-95 °C) under pressure for refluxing, typically lasting 40-60 minutes.
  4. Purification: The resulting product is washed with purified water until a neutral pH is achieved and further purified by washing with hot water .

This method improves yield and reduces impurities, making it suitable for pharmaceutical applications.

Molecular Structure Analysis

Nitrofurantoin has a complex molecular structure characterized by the following features:

  • Core Structure: It contains a nitrofuran ring fused with an imidazolidinedione moiety.
  • Functional Groups: The presence of nitro (-NO2) and hydantoin groups contributes to its reactivity and biological activity.
  • Crystallography: Nitrofurantoin typically forms pale orange-yellow needle-like crystals when crystallized from dilute acetic acid, with a melting point of approximately 270–272 °C, where it decomposes .

Spectroscopic Data

Nitrofurantoin exhibits distinct spectroscopic characteristics detectable via ultraviolet, infrared, and nuclear magnetic resonance spectroscopy, aiding in its identification and purity assessment.

Chemical Reactions Analysis

Nitrofurantoin undergoes various chemical reactions that are crucial for its activity:

  1. Reduction Reactions: In bacterial cells, nitrofurantoin is reduced by nitroreductases to form reactive intermediates that bind to nucleic acids and proteins, disrupting essential cellular functions .
  2. Electrophilic Attack: These intermediates can inhibit the citric acid cycle and interfere with DNA and RNA synthesis by covalently modifying bacterial ribosomal proteins .

These reactions contribute to the drug's effectiveness against a wide range of pathogens while minimizing the development of resistance.

Mechanism of Action

The mechanism of action of nitrofurantoin is multifaceted:

  • Enzymatic Reduction: Upon entering bacterial cells, nitrofurantoin is activated by reduction through bacterial flavoproteins, leading to the formation of electrophilic metabolites.
  • Inhibition of Biomolecules: These metabolites inhibit key enzymes involved in DNA, RNA, and protein synthesis, effectively halting bacterial growth .
  • Broad-Spectrum Activity: Nitrofurantoin's ability to target multiple pathways within bacteria contributes to its low incidence of resistance development compared to other antibiotics .
Physical and Chemical Properties Analysis

Nitrofurantoin exhibits several important physical and chemical properties:

  • Solubility: It demonstrates variable solubility in aqueous media and organic solvents; it is more soluble in acidic conditions.
  • Stability: The compound remains stable in solid form for extended periods but may degrade when exposed to light or alkaline conditions .
  • Dissociation Constant: The pKa value is approximately 7.2, indicating its behavior as a weak acid in solution .

These properties influence its formulation and therapeutic use.

Applications

Nitrofurantoin has several significant applications in medicine:

  • Treatment of Urinary Tract Infections: It is primarily prescribed for uncomplicated urinary tract infections caused by susceptible bacteria.
  • Resistance Management: Due to its unique mechanism that targets multiple pathways, nitrofurantoin has shown effectiveness even against bacteria that have developed resistance to other antibiotics .
  • Veterinary Use: Nitrofurantoin also finds applications in veterinary medicine for treating similar infections in animals.
Mechanistic Foundations of Nitrofurantoin's Antibacterial Activity

Redox-Activated Multitarget Inhibition Mechanisms

Nitrofurantoin (C₈H₆N₄O₅) belongs to the nitrofuran class of antimicrobials, characterized by a five-membered furan ring linked to a nitro group (-NO₂). This structural configuration is intrinsically redox-active but pharmacologically inert until selectively activated within bacterial cells. Unlike antibiotics targeting single pathways, nitrofurantoin exerts simultaneous bactericidal effects on multiple essential cellular processes—DNA replication, RNA transcription, protein translation, and central carbon metabolism. This multitarget strategy creates a high genetic barrier to resistance, explaining its remarkably low resistance rates (approximately 1.6% in Escherichia coli) despite extensive clinical use [1] [5].

The pharmacodynamic profile of nitrofurantoin reveals concentration-dependent activity. At low concentrations (5-10 µg/mL), it primarily exhibits bacteriostatic effects by disrupting ribosomal function and enzyme activity. At therapeutic concentrations (100-200 µg/mL), achieved rapidly in urine following oral administration, nitrofurantoin becomes bactericidal, generating lethal reactive species that cause irreversible macromolecular damage [4] [8]. This dual bacteriostatic-bactericidal activity, combined with preferential urinary excretion and minimal systemic absorption, underpins its niche efficacy in lower UTIs.

Bacterial Nitroreductase-Mediated Activation Pathways

Nitrofurantoin's antibacterial activity fundamentally depends on enzymatic bioactivation by bacterial nitroreductases. These flavin-dependent enzymes catalyze the stepwise reduction of the nitro group (-NO₂) through a series of unstable intermediates, ultimately yielding electrophilic compounds that damage cellular components. This reductive activation occurs predominantly under anaerobic or microaerophilic conditions, aligning with the environment of the lower urinary tract [2] [6].

Two primary oxygen-insensitive NADPH-dependent nitroreductases in Enterobacterales facilitate this process:

  • NfsA (major nitroreductase): A dimeric flavin mononucleotide (FMN)-dependent enzyme with high catalytic efficiency for nitrofuran reduction.
  • NfsB (minor nitroreductase): Exhibits broader substrate specificity but lower catalytic activity toward nitrofurantoin compared to NfsA [2] [5].

Table 1: Key Bacterial Nitroreductases Activating Nitrofurantoin

EnzymeCofactorPrimary RoleReduction EfficiencyCellular Localization
NfsAFMN, NADPHMajor 1-electron reductionHigh (Low KM)Cytoplasm
NfsBFMN, NADPHMajor 1-electron & minor 2-electron reductionModerateCytoplasm
MdaBFlavin, NADHSecondary activation under stressLowCytoplasm

The reduction process generates three primary reactive intermediates:

  • Nitro anion radical (R-NO₂•⁻): Formed via single-electron transfer, initiating redox cycling.
  • Nitroso intermediate (R-NO): Highly electrophilic, reacts rapidly with thiol groups.
  • Hydroxylamine (R-NHOH): The ultimate reduction product, capable of covalently modifying DNA, proteins, and other macromolecules [2] [6] [9].

This bioactivation creates a futile redox cycle under aerobic conditions: the nitro anion radical transfers its electron to molecular oxygen (O₂), regenerating the parent nitrofurantoin while producing superoxide anion (O₂•⁻). Subsequent dismutation generates hydrogen peroxide (H₂O₂), which, in the presence of transition metals (e.g., Fe²⁺), undergoes Fenton chemistry to yield hydroxyl radicals (•OH)—the most destructive reactive oxygen species (ROS) in biological systems [6] [9]. This oxygen-dependent amplification loop significantly enhances nitrofurantoin's cytotoxicity beyond the initial enzymatic activation.

Reactive Intermediate Interference With Ribosomal Function

The reactive intermediates generated during nitrofurantoin activation, particularly hydroxylamine derivatives, exhibit high affinity for ribosomal components. Biochemical studies reveal that these electrophiles preferentially attack nucleophilic residues within the 30S and 50S ribosomal subunits, disrupting protein synthesis at multiple points [1] [2].

Key ribosomal interactions include:

  • 30S Subunit Binding: Hydroxylamine adducts form with conserved lysine residues in ribosomal protein uS10 (formerly S10), impairing mRNA binding and initiation complex formation. This disrupts the start codon recognition and translation initiation fidelity.
  • 50S Subunit Inhibition: Reactive nitroso intermediates alkylate key residues in 23S rRNA peptidyl transferase centers and ribosomal proteins L2/L3, blocking aminoacyl-tRNA accommodation and peptide bond formation.
  • Elongation Interference: Covalent modification of elongation factor G (EF-G) and elongation factor Tu (EF-Tu) by nitrofurantoin metabolites compromises GTP hydrolysis and tRNA translocation, stalling the elongation cycle [2] [10].

Table 2: Ribosomal Targets of Nitrofurantoin Reactive Intermediates

Ribosomal SiteMolecular TargetFunctional ConsequenceEvidence Level
30S SubunituS10 (S10 protein)Impaired mRNA binding & initiationBiochemical, Genetic
50S Subunit23S rRNA domain VPeptidyl transferase inhibitionStructural, Enzymatic
50S SubunitL2/L3 proteinsRibosome assembly defectProteomic, Mutational
Translation FactorsEF-G, EF-TuGTPase & translocation defectKinetic, Crystallographic

This multivalent ribosomal targeting distinguishes nitrofurantoin from classical translation inhibitors (e.g., aminoglycosides, macrolides) that bind specific sites. Consequently, resistance mutations rarely restore full ribosomal function because multiple sites require simultaneous mutation—an evolutionarily costly adaptation. The irreversible nature of the covalent adducts further enhances bactericidal activity, as damaged ribosomes cannot be rapidly repaired [1] [2].

Disruption of Citric Acid Cycle Enzymes

Beyond nucleic acid and protein synthesis inhibition, nitrofurantoin metabolites cripple bacterial energy metabolism through targeted inhibition of citric acid (Krebs) cycle enzymes. Biochemical assays demonstrate that reduced nitrofurantoin intermediates act as potent inhibitors of α-ketoacid dehydrogenases and iron-sulfur cluster-containing enzymes central to aerobic respiration [4] [6].

Mechanistic studies identify three primary metabolic disruption points:

  • Pyruvate Dehydrogenase Complex (PDH): Nitrofurantoin-derived nitroso intermediates covalently modify lipoic acid cofactors in the E2 subunit (dihydrolipoamide acetyltransferase), blocking pyruvate decarboxylation and acetyl-CoA production. This starves the Krebs cycle of its primary carbon input.
  • Aconitase Inactivation: The enzyme aconitase, which catalyzes citrate to isocitrate conversion, contains a [4Fe-4S]²⁺ cluster highly vulnerable to attack by superoxide (O₂•⁻) and hydroxyl radicals (•OH) generated during nitrofurantoin redox cycling. Iron leaching from the oxidized cluster irreversibly inactivates aconitase.
  • α-Ketoglutarate Dehydrogenase (KGDH) Inhibition: Analogous to PDH inhibition, electrophilic nitrofurantoin intermediates modify critical cysteine residues in the E2 subunit (dihydrolipoamide succinyltransferase), halting α-ketoglutarate oxidation and succinyl-CoA formation [4] [6] [9].

The metabolic consequences are profound:

  • NADH production decreases by >80% within 30 minutes of nitrofurantoin exposure, crippling oxidative phosphorylation.
  • Intracellular citrate accumulation occurs due to aconitase blockade, reaching concentrations that allosterically inhibit phosphofructokinase—a key glycolytic enzyme.
  • The NAD⁺/NADH ratio plummets, impairing redox homeostasis and exacerbating oxidative stress [4].

This simultaneous inhibition of carbohydrate catabolism and oxidative phosphorylation depletes ATP reserves rapidly, contributing to the bactericidal effect. Importantly, these metabolic disruptions occur at nitrofurantoin concentrations below those required for full ribosomal shutdown, suggesting energy collapse may initiate cell death before translation ceases entirely [4] [9].

DNA Topoisomerase II Inhibition Dynamics

While nitrofurantoin lacks the specific mechanism of fluoroquinolones, its reactive intermediates significantly compromise DNA integrity through topoisomerase inhibition and direct genotoxic effects. Nitrofurantoin activation generates multiple DNA-damaging species:

  • Hydroxyl radicals (•OH): Cause DNA strand breaks via hydrogen abstraction from deoxyribose.
  • Hydroxylamine derivatives: Form covalent adducts with DNA bases, particularly guanine N7 positions, creating mutagenic lesions.
  • Furan ring-opened metabolites: Intercalate between DNA base pairs, distorting the helix [2] [9].

These insults collectively trigger the SOS DNA damage response, a bacterial stress pathway that induces error-prone DNA repair. Crucially, nitrofurantoin's genotoxicity extends beyond direct DNA damage to inhibition of DNA topoisomerase II (DNA gyrase) activity. In vitro studies demonstrate that nitrofurantoin metabolites inhibit DNA gyrase by:

  • Competitive ATPase Inhibition: Binding the ATP-binding pocket of GyrB subunit with Kᵢ ≈ 15 µM, reducing supercoiling activity.
  • Redox-Mediated Cysteine Oxidation: Modifying critical cysteine residues (Cys433 in E. coli GyrA) essential for DNA cleavage-religation equilibrium.
  • Metal Chelation: Depleting Mg²⁺ cofactors required for catalytic activity through furan-derived chelators [2] [9].

Unlike fluoroquinolones that stabilize gyrase-DNA cleavage complexes, nitrofurantoin primarily inhibits the supercoiling function without significant complex stabilization. This distinction reduces the selective pressure for target-based resistance mutations. However, the cumulative DNA damage—strand breaks, base modifications, and topological defects—overwhelms repair systems, particularly in recA-deficient strains defective in homologous recombination [2] [5].

Table 3: Comparative DNA Damage Mechanisms of Antibacterial Agents

MechanismNitrofurantoinFluoroquinolonesMetronidazole
Primary DNA TargetMultiple nonspecific lesionsTopoisomerase-DNA complexesBase alkylation
Key Enzymatic InhibitionDNA gyrase ATPase & SOS response inductionTopoisomerase IV-DNA cleavage complex stabilizationNone direct
Reactive Species Involved•OH, Nitroso, HydroxylamineNone (Enzyme poisons)Nitro radical anions
Resistance DevelopmentLow (Multitarget)High (Single-target mutations)Moderate

This multifaceted genotoxic strategy, combined with ribosomal and metabolic inhibition, creates a synergistic bactericidal effect. The inability of bacteria to simultaneously repair DNA, restore protein synthesis, and regenerate ATP explains nitrofurantoin's sustained efficacy against multidrug-resistant uropathogens, including extended-spectrum β-lactamase (ESBL)-producing E. coli [1] [4] [5].

Properties

CAS Number

67-20-9

Product Name

Nitrofurantoin

IUPAC Name

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

Molecular Formula

C8H6N4O5

Molecular Weight

238.16 g/mol

InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)

InChI Key

NXFQHRVNIOXGAQ-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500.
Very slightly soluble in alcohol and practically insoluble in ether and water.
In water, 79 mg/l at 24 °C.

Synonyms

Furadantin
Furadantine
Furadoine
Furadonine
Furantoin
Macrodantin
Nitrofurantoin
Nitrofurantoin Sodium Salt
Nitrofurantoin, Monohydrate

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.